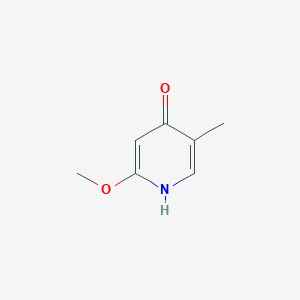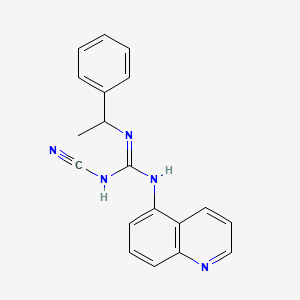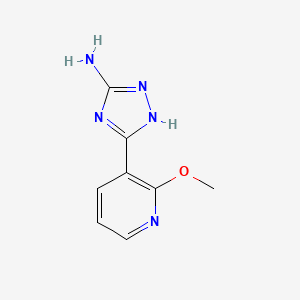
2-Methoxy-5-methylpyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylpyridin-4-ol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
General Preparation: One common method involves the reaction of 2-methoxy-5-methylpyridin-4-amine with an acid catalyst in a solvent like 1,4-dioxane.
Flow Synthesis: Another approach is the continuous flow synthesis, which uses a column packed with a catalyst like Raney nickel and a low boiling point alcohol such as 1-propanol.
Industrial Production Methods: Industrial production methods for 2-Methoxy-5-methylpyridin-4-ol are not well-documented in the literature. the principles of continuous flow synthesis and catalytic processes can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Can yield pyridine carboxylic acids.
Reduction: Can produce pyridine alcohols.
Substitution: Can result in various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-methylpyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylpyridin-4-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxypyridine: Similar structure but lacks the methyl group at the 5-position.
5-Methylpyridin-2-ol: Similar but lacks the methoxy group at the 2-position.
2-Methoxy-5-ethylpyridine: Similar but has an ethyl group instead of a methyl group at the 5-position.
Uniqueness: 2-Methoxy-5-methylpyridin-4-ol is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-methoxy-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-5-4-8-7(10-2)3-6(5)9/h3-4H,1-2H3,(H,8,9) |
InChI Key |
VZBWYHZLPJAYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=CC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)



![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)





